An In-depth Technical Guide to 4-Amino-7-azaindole Acetate: Properties, Analysis, and Applications
Introduction 4-Amino-7-azaindole, scientifically known as 1H-pyrrolo[2,3-b]pyridin-4-amine, is a pivotal heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials sc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Amino-7-azaindole, scientifically known as 1H-pyrrolo[2,3-b]pyridin-4-amine, is a pivotal heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its core structure, 7-azaindole, is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution imparts unique electronic properties and hydrogen bonding capabilities, making it a valuable scaffold in drug design. This guide provides a comprehensive overview of the physical and chemical characteristics of 4-Amino-7-azaindole and its acetate salt, its spectroscopic signature, and its applications, with a focus on providing practical insights for researchers and drug development professionals. The acetate salt is of particular interest as it often confers improved solubility and handling properties, which are critical in a pharmaceutical development setting.
Chemical and Physical Characteristics
The introduction of an amino group at the 4-position of the 7-azaindole core significantly influences its chemical properties, rendering it a basic compound capable of forming acid addition salts. The acetate salt is formed through the reaction of the basic 4-amino group with acetic acid.
>100 °C (Expected to be higher than 7-azaindole's 105-107°C)
Solubility
Soluble in organic solvents
Enhanced solubility in water and polar protic solvents
Stability
Stable under standard conditions
Stable, potentially hygroscopic
Chemical Structure and Salt Formation
The structure of 4-Amino-7-azaindole features a fused pyrrole and pyridine ring system. The acetate salt is formed by the protonation of the exocyclic amino group at the 4-position by acetic acid.
Figure 1: Chemical structures of 4-Amino-7-azaindole and its acetate salt.
Spectroscopic Analysis
A thorough understanding of the spectroscopic properties of 4-Amino-7-azaindole is essential for its identification and quality control.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-Amino-7-azaindole is expected to show distinct signals for the aromatic protons of the pyridine and pyrrole rings, as well as for the amino and pyrrole N-H protons. Based on related structures, the following chemical shifts can be predicted (in DMSO-d₆):
Pyrrole N-H: A broad singlet around 11.0-12.0 ppm.
Pyridine Protons: Doublets for H5 and H6 in the aromatic region, likely between 7.0 and 8.0 ppm.
Pyrrole Protons: Doublets for H2 and H3, typically found between 6.0 and 7.5 ppm.
Amino Protons: A broad singlet for the -NH₂ group, the chemical shift of which can vary depending on concentration and solvent.
For the acetate salt, the most significant change would be the downfield shift of the protons on and near the protonated amino group. The acetate counter-ion would show a singlet for its methyl protons around 1.9 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework. The chemical shifts for the carbon atoms in the heterocyclic rings are expected in the aromatic region (100-150 ppm). The carbon atom attached to the amino group (C4) would be significantly affected by its electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Amino-7-azaindole would be characterized by:
N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretches of the pyrrole and amino groups. For the free base, two distinct peaks for the symmetric and asymmetric stretching of the primary amine may be observed.
C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
In the acetate salt, a strong, broad absorption band for the carboxylate group (COO⁻) would be present around 1550-1610 cm⁻¹.
Mass Spectrometry
In a mass spectrum, 4-Amino-7-azaindole would show a molecular ion peak (M⁺) at m/z 133. The fragmentation pattern would likely involve the loss of small molecules such as HCN from the pyridine or pyrrole ring. For the acetate salt, electrospray ionization (ESI) in positive mode would show the protonated free base at m/z 134.
Applications in Research and Development
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. 4-Amino-7-azaindole serves as a key building block in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. The 7-azaindole moiety can mimic the purine core of ATP and form crucial hydrogen bonds within the ATP-binding pocket of kinases.
Furthermore, 7-azaindole derivatives have been investigated for their potential as antiviral and antibacterial agents. The unique electronic and hydrogen-bonding properties of the 4-amino-7-azaindole structure make it an attractive starting point for the design of novel therapeutic agents.
Experimental Protocols
The following protocols are representative and may require optimization based on specific laboratory conditions and available starting materials.
Synthesis of 4-Amino-7-azaindole
A common route to 4-amino-7-azaindoles involves the reduction of a corresponding nitro-substituted precursor.
Figure 2: General workflow for the synthesis of 4-Amino-7-azaindole.
Step-by-Step Methodology:
Dissolution: Dissolve 4-nitro-7-azaindole in a suitable solvent such as ethanol or acetic acid.
Addition of Reducing Agent: Add a reducing agent, for example, iron powder in the presence of acetic acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Work-up: Upon completion, filter the reaction mixture to remove the catalyst or inorganic solids.
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain pure 4-Amino-7-azaindole.
Formation of 4-Amino-7-azaindole Acetate
The acetate salt can be readily prepared by reacting the free base with acetic acid.
Figure 3: Workflow for the formation of 4-Amino-7-azaindole Acetate.
Step-by-Step Methodology:
Dissolution: Dissolve 4-Amino-7-azaindole in a minimal amount of a suitable organic solvent, such as ethanol or isopropanol.
Acid Addition: Add one equivalent of glacial acetic acid to the solution while stirring.
Precipitation: The acetate salt may precipitate out of the solution upon addition of the acid or after a period of stirring. If necessary, the solution can be cooled to facilitate precipitation.
Isolation: Collect the solid product by filtration and wash with a small amount of cold solvent.
Drying: Dry the product under vacuum to remove any residual solvent.
Safety and Handling
As with any chemical compound, 4-Amino-7-azaindole and its acetate salt should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
4-Amino-7-azaindole acetate is a valuable derivative of the medicinally important 7-azaindole scaffold. While detailed experimental data for the acetate salt is sparse, its physical and chemical properties can be reliably predicted. The enhanced aqueous solubility of the acetate salt makes it a more convenient form for various applications in drug discovery and development. This guide provides a foundational understanding of its characteristics, analysis, and synthesis to aid researchers in their work with this important class of compounds.
An In-Depth Technical Guide to the Solubility of 1H-Pyrrolo[2,3-b]pyridin-4-amine Acetate for Pharmaceutical Research
Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 1H-Pyrrolo[2,3-b]pyridin-4-amine acetate, a heterocyclic compound of significant interest in modern drug discovery. The...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1H-Pyrrolo[2,3-b]pyridin-4-amine acetate, a heterocyclic compound of significant interest in modern drug discovery. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, notably in the development of kinase inhibitors.[1][2] Understanding the solubility of this specific acetate salt is paramount for researchers in pharmacology and drug development, as it directly impacts formulation strategies, the design of reliable in vitro assays, and overall preclinical development success. While specific quantitative solubility data for this salt is not widely published, this guide synthesizes foundational chemical principles to predict its behavior in common laboratory solvents. Furthermore, it provides a robust, field-proven experimental protocol for determining thermodynamic solubility, empowering researchers to generate precise and reliable data in their own laboratories.
Section 1: Compound Overview and the Rationale for the Acetate Salt
The core structure, 1H-pyrrolo[2,3-b]pyridine, is a bioisostere of indole and a key component in a multitude of biologically active molecules. The addition of a 4-amino group introduces a basic center, crucial for molecular interactions in various biological targets. The parent compound, 1H-pyrrolo[2,3-b]pyridin-4-amine, is a basic amine with a computed XLogP3 of 0.6, suggesting a degree of hydrophilicity but potentially limited aqueous solubility, especially in neutral pH environments where the free base form would predominate.[3]
The formation of an acetate salt is a common and deliberate strategy in pharmaceutical chemistry to enhance the aqueous solubility and improve the handling characteristics of a basic parent compound. By protonating the basic 4-amino group, the acetate salt introduces ionic character to the molecule. This transformation is fundamentally designed to improve dissolution in polar protic solvents, most critically, in aqueous media for biological testing and potential oral formulation.
The solubility of 1H-Pyrrolo[2,3-b]pyridin-4-amine acetate is governed by its molecular structure, which presents both polar and non-polar characteristics. The overall solubility in a given solvent is a direct result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions.
Ionic Character: The primary driver for solubility in polar solvents is the ionic bond between the protonated pyridinium-like cation and the acetate anion. This allows for strong ion-dipole interactions with polar solvent molecules like water.
Hydrogen Bonding: The molecule possesses multiple sites for hydrogen bonding: the amine protons, the pyrrole N-H, and the acetate oxygen atoms. These groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO).
Hydrophobic Regions: The fused aromatic pyrrolo-pyridine ring system constitutes a non-polar, hydrophobic region. This part of the molecule will have favorable van der Waals interactions with non-polar solvents.
The balance of these features predicts a complex solubility profile. While the ionic salt form will dominate its behavior, the underlying aromatic scaffold will still influence its interactions. General predictive models, such as those based on the partition coefficient (LogP), help quantify a molecule's hydrophilicity or hydrophobicity and are foundational in anticipating solubility trends.[4]
Section 3: Predicted Solubility Profile in Common Laboratory Solvents
Given the lack of publicly available quantitative data from sources such as Safety Data Sheets[5], the following table provides a predicted solubility profile based on first principles of physical organic chemistry. This serves as a practical starting point for solvent selection in the laboratory.
Solvent
Solvent Class
Predicted Solubility
Rationale
Water
Polar Protic
High
The ionic nature of the acetate salt and extensive hydrogen bonding capacity are expected to drive high aqueous solubility.
Phosphate-Buffered Saline (PBS)
Polar Protic (Aqueous Buffer)
High
Similar to water, the ionic character will promote dissolution. The buffered pH will ensure the compound remains in its protonated, soluble salt form.
Methanol (MeOH)
Polar Protic
High
Methanol is an excellent solvent for polar and ionic compounds. The parent heterocycle, 7-azaindole, is known to be soluble in methanol.
Ethanol (EtOH)
Polar Protic
Moderate to High
Slightly less polar than methanol, but still expected to be a very effective solvent due to its hydrogen bonding ability and capacity to solvate ions.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
High
DMSO is a powerful, universal solvent capable of dissolving both polar and non-polar compounds, making it an excellent choice for creating high-concentration stock solutions.[6]
Acetonitrile (ACN)
Polar Aprotic
Moderate
Less polar than DMSO. It will likely dissolve the compound, but may require more energy (sonication, warming) to achieve higher concentrations.
Dichloromethane (DCM)
Nonpolar
Low to Insoluble
The high polarity and ionic character of the acetate salt are incompatible with the nonpolar nature of DCM.
Toluene / Hexanes
Nonpolar
Insoluble
These nonpolar hydrocarbon solvents lack the ability to form the strong ion-dipole or hydrogen bonding interactions required to overcome the crystal lattice energy of the salt.
Section 4: A Self-Validating Protocol for Experimental Solubility Determination
To generate reliable and reproducible solubility data, a rigorous experimental protocol is essential. The saturation shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[7]
Workflow for Equilibrium Solubility Determination
Caption: Experimental workflow for the shake-flask solubility assay.
Detailed Step-by-Step Methodology
Preparation of Solvent Systems: Prepare each solvent to be tested. For aqueous measurements, use purified water and buffered solutions like PBS (pH 7.4).
Addition of Compound: To a series of glass vials, add an amount of 1H-Pyrrolo[2,3-b]pyridin-4-amine acetate that is visibly in excess of what is expected to dissolve (e.g., 5-10 mg). The visual presence of undissolved solid at the end of the experiment is a critical validation step.[8]
Equilibration: Add a precise volume of the chosen solvent to each vial (e.g., 1.0 mL). Seal the vials tightly to prevent solvent evaporation. Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C) and agitate for 24 to 48 hours. This extended time is crucial to ensure the system reaches true thermodynamic equilibrium.
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step that can be achieved by:
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes. This will pellet the excess solid.
Filtration: Use a chemical-resistant syringe filter (e.g., 0.22 µm PVDF) to separate the solid. Causality Note: Ensure the filter material does not bind the compound; pre-conditioning the filter by discarding the first ~100 µL of filtrate is best practice.
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Immediately perform a precise serial dilution with an appropriate solvent (often the mobile phase of the analytical method) to bring the concentration into the linear range of the quantification assay.
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][9] A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.
Calculation: Use the measured concentration of the diluted sample and the dilution factor to calculate the original concentration in the saturated solution. This value represents the equilibrium solubility.
Section 5: Safety and Handling Precautions
As a matter of good laboratory practice, 1H-Pyrrolo[2,3-b]pyridin-4-amine acetate should be handled with care.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][10]
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
Hazard Profile: While the SDS for the acetate salt shows "no data available" for hazard classification[5], related compounds in the 7-azaindole family and the free amine are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[10] It is prudent to treat this compound with similar caution.
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5]
Section 6: Conclusion
1H-Pyrrolo[2,3-b]pyridin-4-amine acetate is a molecule of high interest for drug discovery, and understanding its solubility is a non-negotiable prerequisite for its advancement. Based on its structure as an acetate salt of a basic amine, it is expertly predicted to have high solubility in polar protic solvents, including aqueous buffers, and moderate to high solubility in polar aprotic solvents like DMSO. Conversely, it is expected to be poorly soluble in nonpolar solvents. This guide provides not only a strong theoretical foundation for these predictions but also a detailed, actionable protocol for researchers to determine precise solubility values. By adhering to the gold-standard shake-flask method, scientists can generate the high-quality, reliable data needed to make informed decisions in formulation, screening, and overall drug development.
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The 7-Azaindole Core: A Comprehensive Technical Guide to its Stability, Reactivity, and Application in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the 7-azaindole scaffold represents a privileged heterocyclic motif. Its unique electronic properties, born from the fusion of an electron-rich...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the 7-azaindole scaffold represents a privileged heterocyclic motif. Its unique electronic properties, born from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, bestow upon it a nuanced reactivity profile and a remarkable capacity for molecular recognition. This guide provides an in-depth exploration of the 7-azaindole core, moving beyond a mere recitation of facts to offer field-proven insights into its stability, reactivity, and strategic deployment in contemporary drug design.
The Structural and Physicochemical Landscape of 7-Azaindole
The 7-azaindole framework, also known as 1H-pyrrolo[2,3-b]pyridine, is a bioisostere of indole, a substitution that profoundly impacts its physicochemical properties and, consequently, its behavior in biological systems.[1] The introduction of a nitrogen atom at the 7-position significantly influences the electron distribution across the bicyclic system, enhancing its hydrogen bonding capabilities and modulating its acid-base properties.[2]
Electronic Properties and Acidity
The pyridine nitrogen in 7-azaindole acts as a π-electron sink, rendering the six-membered ring electron-deficient, while the pyrrole nitrogen donates its lone pair into the π-system, making the five-membered ring electron-rich. This electronic push-pull dynamic is central to understanding its reactivity. The pKa of 7-azaindole is approximately 4.59, making it a weak base.[3] Protonation occurs preferentially at the pyridine nitrogen (N7), a crucial consideration in designing experiments under acidic conditions, as this can deactivate the ring towards electrophilic attack.
Spectroscopic Features and Stability
7-azaindole and its derivatives exhibit distinct spectroscopic properties. Of particular note is their fluorescence, which is sensitive to the surrounding environment, making them useful as probes in biological systems.[4] 7-Azaindole in water at neutral pH displays a single-exponential fluorescence decay of around 910 picoseconds.[4] The stability of the 7-azaindole core is generally robust under a variety of reaction conditions. However, under strongly acidic conditions, polymerization can occur, a reactivity trait shared with its parent, indole.
The Reactivity Map of 7-Azaindole: A Tale of Two Rings
The reactivity of 7-azaindole is a fascinating interplay between the electron-rich pyrrole moiety and the electron-deficient pyridine ring. This duality allows for a diverse range of functionalization strategies, making it a highly versatile scaffold in medicinal chemistry.
Electrophilic Aromatic Substitution: The Dominance of the C3 Position
Electrophilic aromatic substitution (EAS) on the 7-azaindole core overwhelmingly favors the C3 position of the pyrrole ring. This regioselectivity is a direct consequence of the superior stabilization of the cationic intermediate (Wheland intermediate) formed upon electrophilic attack at this position.
Attack at the C3 position allows the positive charge to be delocalized over two carbon atoms and the pyrrole nitrogen without disrupting the aromaticity of the pyridine ring in the key resonance contributor. In contrast, attack at the C2 position leads to a less stable intermediate where the positive charge is localized on the nitrogen atom in a way that disrupts the aromatic sextet of the pyridine ring in one of the resonance forms.
Caption: Wheland intermediates in electrophilic substitution.
Key Electrophilic Substitution Reactions:
Halogenation: Direct halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) proceeds smoothly at the C3 position.
Nitration: Nitration can be achieved using standard conditions (e.g., HNO₃/H₂SO₄), yielding the 3-nitro-7-azaindole. Care must be taken to control the reaction conditions to avoid N-nitration or degradation.
Vilsmeier-Haack Formylation: This reaction provides a reliable route to 7-azaindole-3-carboxaldehyde, a versatile intermediate for further functionalization.[5]
Experimental Protocol: Vilsmeier-Haack Formylation of 7-Azaindole
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 eq) in anhydrous dimethylformamide (DMF, 5-10 volumes) to 0 °C.
Reaction Initiation: Slowly add a solution of 7-azaindole (1.0 eq) in anhydrous DMF to the cooled Vilsmeier reagent. The addition should be controlled to maintain the temperature below 10 °C.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution with a saturated solution of sodium hydroxide or sodium carbonate until a pH of 8-9 is reached.
Isolation: The product, 7-azaindole-3-carboxaldehyde, will often precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Metalation and Cross-Coupling: Precision Functionalization
Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and 7-azaindole is an excellent substrate for these transformations. Prior halogenation or metalation is typically required to introduce a handle for coupling.
The pyridine nitrogen can direct metalation to the C6 position, while protection of the pyrrole nitrogen with a suitable group (e.g., -CONR₂) can direct lithiation to the C2 position. This regiochemical control is a powerful tool for selective functionalization.
Halogenated 7-azaindoles, particularly at the C3, C4, or C6 positions, are valuable precursors for a variety of cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between a halo-7-azaindole and a boronic acid or ester.
Sonogashira Coupling: This provides an efficient route to alkynyl-substituted 7-azaindoles.[6][7][8]
Buchwald-Hartwig Amination: This reaction is instrumental in forming carbon-nitrogen bonds, allowing for the introduction of a wide range of amino groups.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-7-azaindole
Reaction Setup: To a degassed mixture of 3-bromo-7-azaindole (1.0 eq), the desired boronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq) in a solvent system such as 1,4-dioxane/water or DME/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand (if necessary).
Degassing: Thoroughly degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes, or by using the freeze-pump-thaw technique.
Reaction: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the same organic solvent.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution: Activating the Pyridine Ring
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly when activated by electron-withdrawing groups or through the formation of an N-oxide.
Oxidation of the pyridine nitrogen to an N-oxide dramatically alters the reactivity of the 7-azaindole core. The N-oxide group is strongly electron-withdrawing, activating the C4 and C6 positions towards nucleophilic attack. This strategy provides a powerful method for introducing substituents onto the pyridine ring, a feat that is challenging to achieve directly on the parent heterocycle.
Other Notable Reactions
Mannich Reaction: 7-Azaindole undergoes the Mannich reaction with formaldehyde and a secondary amine to yield the corresponding 3-aminomethyl derivative (7-azagramine).[3][9]
Pictet-Spengler Reaction: 7-Azatryptamine, a derivative of 7-azaindole, can participate in the Pictet-Spengler reaction to form tetrahydro-β-carboline analogues, which are important scaffolds in natural product synthesis and medicinal chemistry.[10][11]
The 7-Azaindole Core in Drug Design: A Privileged Scaffold
The unique properties of the 7-azaindole core have led to its widespread use in drug discovery. Its ability to act as a bioisosteric replacement for indole allows for the fine-tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.[12] The pyridine nitrogen can form crucial hydrogen bonds with biological targets, often leading to enhanced potency and selectivity.
Quantitative Data Summary: Physicochemical Properties
Notable Drugs and Clinical Candidates Containing the 7-Azaindole Core:
Vemurafenib (Zelboraf®): A BRAF kinase inhibitor used in the treatment of melanoma.
Pexidartinib (Turalio®): A CSF1R inhibitor for the treatment of tenosynovial giant cell tumor.
Numerous kinase inhibitors: The 7-azaindole scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine hinge-binding motif of ATP.[2]
Conclusion: A Versatile Tool for Chemical Innovation
The 7-azaindole core is far more than a simple isostere of indole. Its distinct electronic and steric properties provide a rich and tunable platform for chemical exploration. A thorough understanding of its stability and reactivity, from the predictable regioselectivity of electrophilic substitution to the nuanced control offered by metal-catalyzed cross-coupling and N-oxide chemistry, empowers researchers to design and synthesize novel molecules with tailored properties. As the drive for more effective and selective therapeutics continues, the 7-azaindole scaffold is poised to remain a cornerstone of modern medicinal chemistry.
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Introduction: The Privileged Nature of the 7-Azaindole Scaffold in Kinase Inhibition
An Application Guide to the Synthesis and Evaluation of Kinase Inhibitors Based on the 1H-Pyrrolo[2,3-b]pyridin-4-amine Scaffold In the landscape of modern oncology and drug discovery, protein kinases have emerged as one...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Synthesis and Evaluation of Kinase Inhibitors Based on the 1H-Pyrrolo[2,3-b]pyridin-4-amine Scaffold
In the landscape of modern oncology and drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their dysregulation is a hallmark of numerous cancers and inflammatory diseases. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of targeted therapy. Central to this effort is the identification of "privileged scaffolds"—core molecular structures that serve as versatile platforms for developing potent and selective inhibitors.
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a quintessential example of such a scaffold. Its structure is a bioisostere of indole and, more importantly, bears a strong resemblance to the purine ring of adenine, a key component of adenosine triphosphate (ATP).[1] This inherent structural mimicry allows 7-azaindole derivatives to function as ATP-competitive inhibitors, effectively docking into the highly conserved ATP-binding site of various kinases.[1]
The true power of the 1H-pyrrolo[2,3-b]pyridin-4-amine core lies in its synthetic tractability. The pyridine and pyrrole rings offer multiple positions for chemical modification, enabling medicinal chemists to fine-tune the molecule's properties. Through strategic functionalization, it is possible to extend the molecule from its core interaction at the kinase hinge region into adjacent hydrophobic pockets and towards specific amino acid residues, thereby achieving high potency and, crucially, selectivity for a desired kinase target over the hundreds of other kinases in the human kinome. This scaffold has yielded potent inhibitors against a wide array of important kinase targets, including Fibroblast Growth Factor Receptor (FGFR), Ataxia-Telangiectasia Mutated (ATM) kinase, Cell Division Cycle 7 (Cdc7) kinase, and Janus Kinase 1 (JAK1).[2][3][4][5][6]
This document serves as a detailed guide for researchers and drug development professionals, outlining the key synthetic strategies, reaction protocols, and biological evaluation workflows for creating novel kinase inhibitors derived from the 1H-pyrrolo[2,3-b]pyridin-4-amine scaffold.
Core Synthetic Strategies and Detailed Protocols
The construction of a diverse library of kinase inhibitors from the 7-azaindole core hinges on robust and versatile chemical reactions. Palladium-catalyzed cross-coupling reactions are the workhorse methodologies in this field, allowing for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Diagram: General Synthetic Workflow
Caption: High-level workflow for inhibitor synthesis.
A. Pyrrole N-H Protection: A Critical First Step
While some modern palladium catalysts can tolerate unprotected N-H bonds, protecting the pyrrole nitrogen of the 7-azaindole scaffold is often a crucial step to prevent undesired side reactions, such as N-arylation, and to improve solubility and yields in subsequent cross-coupling steps.[7] The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a common and effective choice.
Protocol 1: SEM Protection of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
Reaction Setup: To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt will be evident.
Addition of SEM-Cl: Add SEM-chloride (SEM-Cl, 1.2 eq) dropwise to the reaction mixture at 0 °C.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-b]pyridine.[8]
Causality Insight: The use of a strong base like NaH is necessary to deprotonate the weakly acidic pyrrole N-H, forming the nucleophilic anion required to attack the electrophilic SEM-Cl. Anhydrous conditions are critical to prevent quenching the NaH.
B. The Buchwald-Hartwig Amination: Installing the Key C4-Amine
The C-N cross-coupling of an amine with the C4-chloro position of the azaindole core is arguably the most important step, as the 4-amino group is often a key hinge-binding element. The choice of palladium catalyst, ligand, and base is critical for success.[9]
Protocol 2: Buchwald-Hartwig C4-Amination
Reaction Setup: In a reaction vial, combine the SEM-protected 4-chloro-7-azaindole (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%).[9][10]
Solvent and Base: Add an anhydrous solvent (e.g., dioxane or toluene) and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq).
Reaction Conditions: Seal the vial and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the C4-aminated product.
Trustworthiness Check: The reaction should be run under an inert atmosphere to prevent oxidation and deactivation of the palladium catalyst. The choice of ligand is crucial; bulky, electron-rich phosphine ligands like Xantphos are effective at promoting the reductive elimination step that forms the C-N bond.[9]
Parameter
Recommended Reagents/Conditions
Rationale
Palladium Source
Pd(OAc)₂, Pd₂(dba)₃
Common, effective Pd(0) or Pd(II) precatalysts.
Ligand
Xantphos, RuPhos, BINAP
Bulky phosphine ligands stabilize the catalyst and facilitate key steps.
Base
Cs₂CO₃, K₂CO₃, NaOtBu
The choice of base can significantly impact yield and must be compatible with the substrates.
Solvent
Dioxane, Toluene
Anhydrous, high-boiling point aprotic solvents are preferred.
Table 1: Key Parameters for Buchwald-Hartwig Amination.
C. Diversification via Suzuki-Miyaura Coupling
To explore the structure-activity relationship (SAR), further functionalization at other positions is necessary. After introducing the C4-amine, a halogen (e.g., iodine or bromine) can be installed at the C2 or C5 position, followed by a Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups. This strategy is essential for probing interactions within hydrophobic pockets of the kinase active site.[10][11]
Protocol 3: Suzuki-Miyaura Coupling at C2
Starting Material: Begin with a 2-iodo-4-(substituted-amino)-7-azaindole derivative.
Reaction Setup: In a microwave vial, combine the 2-iodo-7-azaindole (1.0 eq), the desired arylboronic acid or ester (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., aqueous 2M Na₂CO₃).
Solvent: Add a solvent mixture, typically dioxane/water or DME/water.
Reaction Conditions: Heat the reaction in a microwave reactor at 120-150 °C for 20-60 minutes, or by conventional heating at 90-100 °C for several hours.
Work-up: After completion, dilute with water and extract with ethyl acetate. Wash the organic layers with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify by column chromatography to obtain the 2-aryl-4-amino-7-azaindole derivative.[10]
Expertise Insight: A chemoselective Suzuki coupling at C2 in the presence of a C4-chloro group can be achieved by carefully selecting the catalyst. For instance, Pd(PPh₃)₄ often favors reaction at an iodo-position over a chloro-position, allowing for a stepwise functionalization strategy.[10][12]
D. Final Deprotection
The final step is the removal of the SEM protecting group to reveal the free N-H of the pyrrole ring, which often serves as a crucial hydrogen bond donor.
Protocol 4: SEM Deprotection
Acidic Conditions: Dissolve the SEM-protected compound in a suitable solvent like dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours.
Fluoride Source: Alternatively, treat the compound with a fluoride source such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature.
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, neutralize the reaction mixture carefully (if using acid) with a saturated solution of NaHCO₃. Extract the product, dry the organic phase, and concentrate.
Purification: Purify the final compound, often by preparative HPLC, to achieve high purity.
Challenge Insight: SEM deprotection can sometimes be challenging, leading to side products.[11] Careful optimization of conditions (temperature, acid concentration) is necessary for each specific substrate.
Structure-Activity Relationships (SAR) and Rational Design
The synthesis protocols provide the "how," but the SAR provides the "why." The goal is to understand how specific structural modifications impact biological activity.
Diagram: Key Inhibitor-Kinase Interactions
Caption: Key interactions between the inhibitor and kinase active site.
The Hinge-Binding Motif: The N7 of the pyridine ring and the N-H of the C4-amine substituent are critical for forming two or three hydrogen bonds with the backbone of the kinase hinge region. This interaction is the primary anchor for the inhibitor. For example, in FGFR, the 1H-pyrrolo[2,3-b]pyridine nucleus forms hydrogen bonds with the backbone carbonyl of E562 and the NH of A564.[3]
Exploiting the Hydrophobic Pocket: Attaching a substituted aryl group (via Suzuki coupling) allows the inhibitor to occupy a nearby hydrophobic pocket, often forming favorable π-π stacking interactions with aromatic residues like phenylalanine, significantly enhancing potency.[3]
Achieving Selectivity: Small changes can have profound effects. The replacement of a nitrogen atom in a pyrrolopyrimidine scaffold with a carbon to form the 7-azaindole led to a 20-fold decrease in potency against CSF1R, indicating the critical importance of that specific nitrogen for binding to that particular kinase.[11] This highlights how scaffold hopping must be carefully validated for each target.
Targeting Additional Pockets: Introducing small, electron-withdrawing groups can create new interaction points. A trifluoromethyl group at the 5-position of the 7-azaindole core was shown to form a hydrogen bond with Glycine 485 in FGFR, which was a key factor in improving the compound's activity nearly 20-fold compared to the unsubstituted analog.[3][13]
Inhibitor Target
Key SAR Insight
IC₅₀ Example
Reference
FGFR1/2/3
A C5-trifluoromethyl group forms a key H-bond. A 3,5-dimethoxyphenyl group occupies the hydrophobic pocket.
Synthesizing a compound is only half the battle. A rigorous, multi-step biological evaluation is required to validate its activity and mechanism of action.
Diagram: Biological Evaluation Workflow
Caption: A structured workflow for evaluating synthesized inhibitors.
A. In Vitro Biochemical Kinase Assay (IC₅₀ Determination)
This is the primary screen to determine if the compound directly inhibits the target kinase enzyme.
Reaction Components: Prepare a reaction mixture containing the purified recombinant kinase, a suitable kinase buffer, ATP (at or near its Km concentration), and a generic substrate (e.g., a peptide that the kinase can phosphorylate).
Inhibitor Titration: Serially dilute the test compounds in DMSO to create a range of concentrations (e.g., 10 µM to 0.1 nM). Add a fixed volume to the reaction wells.
Initiation and Incubation: Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common methods include radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the reaction.
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
B. Cell-Based Proliferation Assay (MTT Assay)
This assay determines if the inhibitor can stop the growth of cancer cells that are dependent on the target kinase.
Cell Seeding: Seed cancer cells (e.g., breast cancer 4T1 cells for an FGFR inhibitor) into a 96-well plate at a predetermined density and allow them to adhere overnight.[14]
Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is directly proportional to the number of viable cells. Calculate the cell viability relative to untreated controls to determine the GI₅₀ (concentration for 50% growth inhibition).
C. Mechanism of Action: Apoptosis and Cell Cycle Analysis
These assays help determine how the inhibitor kills cancer cells.
Apoptosis: Treat cells with the inhibitor at its IC₅₀ concentration. After 24-48 hours, lyse the cells and use Western blotting to measure the levels of key apoptosis markers. An effective inhibitor will typically increase the levels of pro-apoptotic proteins like cleaved Caspase-3 and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2.[16]
Cell Cycle Arrest: Treat cells with the inhibitor, then fix and stain them with a DNA-intercalating dye (e.g., propidium iodide). Analyze the cellular DNA content using flow cytometry. An inhibitor might cause cells to accumulate in a specific phase of the cell cycle (e.g., G0/G1), preventing them from progressing to the DNA synthesis (S) phase, which is a common mechanism for halting proliferation.[16]
Conclusion
The 1H-pyrrolo[2,3-b]pyridin-4-amine scaffold is a robust and highly validated starting point for the development of novel kinase inhibitors. Its success is rooted in its ability to mimic ATP and anchor within the kinase hinge region. Mastery of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provides the essential toolkit for systematically exploring the structure-activity landscape. By combining rational synthetic design with a hierarchical biological evaluation workflow—from biochemical assays to cell-based mechanistic studies—researchers can efficiently identify and optimize lead compounds. This integrated approach empowers drug discovery professionals to translate the chemical versatility of the 7-azaindole core into potent and selective next-generation targeted therapies.
References
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Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]
Gadekar, N. B., & Sangshetti, J. N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. [Link]
Ermoli, A., et al. (2009). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry. [Link]
Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry. [Link]
Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ResearchGate. [Link]
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors. RSC Medicinal Chemistry. [Link]
Dovgan, I., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
Google Patents. (2017). CN107011341A - 1H-pyrrolo[2,3-b]pyridine derivatives and their use as kinase inhibitors.
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. [Link]
Al-Halimah, S. A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals. [Link]
Liu, Q., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Poe, A. C., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Dovgan, I., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]
Hassan, A. H. E., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research. [Link]
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Reddy, T. J., et al. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]
Parnes, H., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Bioorganic & Medicinal Chemistry Letters. [Link]
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Application Note & Protocols: A Multi-Platform Approach to the Characterization of Substituted 7-Azaindoles
Introduction: The Privileged Scaffold in Modern Drug Discovery The 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) core is a quintessential "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine and i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) core is a quintessential "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a highly effective bioisostere, modulating physicochemical properties like solubility and lipophilicity while establishing critical hydrogen bonding interactions with biological targets.[1][2] This has led to its widespread incorporation into a multitude of therapeutic agents, most notably as a hinge-binding motif in small-molecule kinase inhibitors.[3][4] The FDA-approved B-RAF inhibitor Vemurafenib is a landmark example, underscoring the scaffold's clinical significance.[1]
However, the synthetic versatility that allows for substitution at multiple positions on both the pyrrole and pyridine rings presents significant analytical challenges.[5][6] The precise determination of molecular structure, differentiation between isomers, confirmation of purity, and elucidation of three-dimensional conformation are non-trivial tasks. An erroneous structural assignment can derail a research program, leading to wasted resources and misinterpreted structure-activity relationship (SAR) data.
This guide provides a comprehensive, multi-technique framework for the robust characterization of novel substituted 7-azaindoles. It moves beyond mere procedural descriptions to explain the causal logic behind methodological choices, ensuring that the data generated is not only accurate but also defensible. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography, researchers can build a self-validating analytical package for complete compound verification.
The Orthogonal Workflow for Complete Characterization
Caption: Logical flow for NMR-based structure elucidation.
Example: A proton on a substituent showing an HMBC correlation to C4 of the azaindole core definitively places that substituent at the 4-position. The absence of a proton signal in the aromatic region corresponding to H4, coupled with a downfield shift of the adjacent C3a and C5 carbons in the ¹³C spectrum, provides self-validating evidence for this assignment.
Mass Spectrometry (MS): Identity and Elemental Composition
MS is a rapid and highly sensitive technique for determining the molecular weight of the synthesized compound. When coupled with high-resolution instrumentation (HRMS), it provides the elemental composition, a critical piece of data for confirming the identity of a new chemical entity.
Expertise & Causality
The 7-azaindole core contains two nitrogen atoms. According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. [7]A newly synthesized 7-azaindole derivative should, therefore, exhibit an even mass for its molecular ion. An odd mass would immediately suggest an error in the proposed structure or the presence of an unexpected adduct. Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation.
Experimental Protocol: LC-MS and HRMS Analysis
Sample Preparation:
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of ~1 mg/mL.
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is crucial for promoting efficient protonation in positive ion mode ESI.
Instrumentation (LC-MS for rapid confirmation):
HPLC: Use a short C18 column (e.g., 2.1 x 50 mm).
Mobile Phase: A simple gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically sufficient.
MS Detector (e.g., Quadrupole or Ion Trap):
Ionization Mode: ESI Positive.
Scan Range: Set a range appropriate for the expected molecular weight (e.g., m/z 100-1000).
Capillary Voltage: ~3-4 kV.
Instrumentation (Flow-Injection HRMS for accurate mass):
Instrument: Use a high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) instrument.
Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known calibration standard.
Analysis: Infuse the diluted sample directly into the source. Acquire data in centroid mode with a resolving power >10,000.
Data Interpretation & Validation
Low-Resolution MS: The primary goal is to find the [M+H]⁺ ion. The m/z value should correspond to the expected molecular weight + 1.0078 Da (the mass of a proton).
High-Resolution MS: The measured accurate mass should be within 5 ppm of the theoretically calculated mass for the proposed elemental formula. This provides strong evidence for the molecular formula.
[8]
Parameter
Expected Result for a Substituted 7-Azaindole
Rationale
Nominal Mass (M)
Even Integer
Nitrogen Rule for a molecule with two nitrogen atoms. [7]
Primary Ion (ESI+)
[M+H]⁺
Soft ionization protonates the basic pyridine nitrogen.
| HRMS Mass Error | < 5 ppm | Confirms elemental composition with high confidence. |
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Isomer Separation
HPLC is the gold standard for determining the purity of a compound. For 7-azaindoles, it is also critical for separating regioisomers that may form during synthesis and are often difficult to distinguish by NMR alone.
Expertise & Causality
Reversed-phase HPLC on a C18 stationary phase is the most common method. The basicity of the 7-azaindole core (pKa ≈ 4.6) means that peak shape and retention time are highly sensitive to the pH of the mobile phase. [9]Operating under acidic conditions (e.g., with 0.1% formic or trifluoroacetic acid) ensures that the pyridine nitrogen is protonated. This suppresses silanol interactions on the stationary phase, leading to sharp, symmetrical peaks and reproducible retention times, which is a hallmark of a well-validated method.
[10]
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
Sample Preparation:
Prepare a sample solution in the mobile phase or a compatible solvent at a concentration of ~0.5-1.0 mg/mL.
Ensure the sample is fully dissolved and filter if necessary.
Instrumentation and Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: A typical screening gradient would be 5% to 95% B over 15-20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV detector set to a wavelength where the chromophore has strong absorbance (e.g., 254 nm or a compound-specific λmax).
Injection Volume: 5-10 µL.
Method Validation:
System Suitability: Perform replicate injections of a standard to ensure retention time and peak area reproducibility (%RSD < 2%).
Specificity: Analyze a blank (solvent) injection to ensure no interfering peaks are present.
Limit of Quantitation (LOQ): Determine the lowest concentration at which impurities can be reliably quantified.
[11]
Data Interpretation
Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A purity level of >95% is generally required for compounds intended for biological screening. For chiral 7-azaindoles, specialized chiral stationary phases (CSPs) are required to separate enantiomers and determine enantiomeric excess (ee).
[12]
When NMR data is ambiguous, or when absolute confirmation of stereochemistry and regiochemistry is required, single-crystal X-ray crystallography is the definitive technique.
Expertise & Causality
X-ray crystallography provides a three-dimensional electron density map of the molecule as it exists in a crystal lattice. This allows for the precise determination of bond lengths, bond angles, and the absolute configuration of stereocenters. For kinase inhibitors based on the 7-azaindole scaffold, obtaining a co-crystal structure with the target protein can reveal the specific binding mode ("normal", "flipped", or "non-hinge"), providing invaluable information for structure-based drug design.
[3][4]
High-Level Protocol
Crystal Growth: This is often the most challenging step. It involves slowly evaporating a saturated solution of the purified compound in a suitable solvent or solvent system (e.g., methanol, ethyl acetate/heptane).
Crystal Selection and Mounting: A high-quality, single crystal with well-defined faces is selected under a microscope and mounted on a goniometer.
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam while being rotated. The diffraction pattern is recorded on a detector.
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.
[13]
The resulting structure provides irrefutable proof of the compound's connectivity and stereochemistry, serving as the ultimate validation for all other analytical data.
References
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.PubMed Central.
Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column.SIELC Technologies.
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.ChemicalBook.
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIV
Azaindole Therapeutic Agents.PubMed Central.
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.Semantic Scholar.
Azaindoles in Medicinal Chemistry.PharmaBlock.
Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.RosDok.
A Hooker Oxygenase Archetype in Polyketide Biosynthesis Challenging the Baeyer–Villiger Monooxygenase Paradigm.Journal of the American Chemical Society.
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.ACS Omega.
Azaindole synthesis.Organic Chemistry Portal.
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma.Journal of Medicinal Chemistry.
Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles.
The Azaindole Framework in the Design of Kinase Inhibitors.PubMed Central.
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.J-STAGE.
Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters.
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz
ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT.
Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties.MDPI.
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.PubMed Central.
HPLC separation of enantiomers using chiral stationary phases.Česká a slovenská farmacie.
Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry.
Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry.YouTube.
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.Longdom Publishing.
The Nitrogen Rule in Mass Spectrometry.Chemistry Steps.
Application Notes and Protocols for the Preparation of 1H-Pyrrolo[2,3-b]pyridin-4-amine Derivatives
Abstract The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to both indole and purine systems...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to both indole and purine systems allows it to function as a potent bioisostere, modulating biological activity and improving physicochemical properties.[1] Derivatives of this core, particularly 1H-pyrrolo[2,3-b]pyridin-4-amine, are integral to a multitude of pharmacologically active agents, including inhibitors of critical kinases such as FGFR, ATM, and JAK3.[2][3][4][5][6][7] The strategic derivatization of the 4-amino-7-azaindole core is paramount for developing novel therapeutics with high potency and selectivity. This guide provides an in-depth exploration of robust and versatile synthetic methodologies for preparing these derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will dissect key synthetic strategies, from classical nucleophilic substitution to modern palladium-catalyzed cross-coupling reactions, providing detailed, field-proven protocols and explaining the causality behind critical experimental choices.
The Strategic Importance of the 4-Amino-7-Azaindole Scaffold
The 7-azaindole framework is a cornerstone of modern kinase inhibitor design, largely due to its ability to mimic the adenine fragment of ATP and form key hydrogen bond interactions within the kinase hinge region.[1] The introduction of a 4-amino group provides a critical vector for chemical modification. This exocyclic amine can be functionalized to extend into solvent-exposed regions of a target protein, form additional hydrogen bonds, or be tailored to optimize pharmacokinetic properties. The challenge and opportunity for the synthetic chemist lie in the efficient and regioselective construction and subsequent functionalization of this valuable scaffold.
The primary synthetic disconnections for accessing derivatives of 1H-pyrrolo[2,3-b]pyridin-4-amine involve either the late-stage introduction of the 4-amino group onto a pre-functionalized azaindole core or the direct modification of the 4-amino-azaindole skeleton.
Figure 1: High-level overview of primary synthetic strategies for derivatizing the 1H-pyrrolo[2,3-b]pyridin-4-amine core.
Strategy 1: Late-Stage C4-N Bond Formation
The most common and flexible approach involves the synthesis of a 7-azaindole core bearing a leaving group at the C4 position, which is subsequently displaced by a desired amine. This strategy allows for the late-stage introduction of diversity at the key 4-position.
The Power of Palladium: Buchwald-Hartwig Amination
Palladium-catalyzed C-N cross-coupling reactions are the gold standard for this transformation, offering broad substrate scope and milder conditions compared to classical SNAr methods.[8] The reaction typically involves coupling a 4-halo-7-azaindole (chloro, bromo, or iodo) with a primary or secondary amine.
Causality Behind Experimental Choices:
Palladium Precatalyst: Pd₂(dba)₃ or catalysts like RuPhos Pd G2 are frequently used. The choice depends on the reactivity of the substrates. G2 precatalysts are often more active and require lower catalyst loading.[9]
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like RuPhos, XPhos, or Xantphos are effective. They accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species. Xantphos, a bidentate ligand, is particularly effective for coupling with amides and phenols.[8][9]
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine nucleophile and facilitate the catalytic cycle. Weaker bases like K₂CO₃ are sometimes sufficient, particularly with more reactive aryl halides.
Solvent: Anhydrous, polar aprotic solvents like dioxane, toluene, or DMF are standard choices as they effectively dissolve the reactants and intermediates of the catalytic cycle.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 1: Buchwald-Hartwig Amination of 4-Chloro-7-azaindole
This protocol describes a general procedure for coupling an amine to a protected 4-chloro-7-azaindole intermediate.
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired amine (1.2-1.5 equiv), sodium tert-butoxide (1.5-2.0 equiv), and the phosphine ligand (e.g., RuPhos, 0.05-0.10 equiv).
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.025-0.05 equiv or RuPhos Pd G2, 0.05-0.10 equiv).
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to make a ~0.1 M solution).
Reaction: Seal the flask and heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench by the slow addition of saturated aqueous ammonium chloride solution.
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.
Deprotection: The protecting group (e.g., TIPS) can be removed using conditions such as tetrabutylammonium fluoride (TBAF) in THF.
Table 1: Representative conditions for Buchwald-Hartwig amination on the C4-position of 7-azaindoles.
Building Complexity: Sequential Cross-Coupling
For more complex derivatives, a powerful strategy is to use a di-halogenated 7-azaindole and perform sequential, site-selective cross-coupling reactions. The different reactivities of C-I, C-Br, and C-Cl bonds in palladium-catalyzed reactions allow for controlled, stepwise functionalization. A common precursor is 2-iodo-4-chloro-7-azaindole.
The Logic of Selectivity: In palladium-catalyzed cross-coupling, the oxidative addition step is generally faster for C-I > C-Br > C-Cl. This allows for a selective Suzuki-Miyaura reaction at the C2-Iodo position, leaving the C4-Chloro position intact for a subsequent Buchwald-Hartwig amination.[9]
Protocol 2: Selective Suzuki Coupling on a 2-Iodo-4-Chloro-7-Azaindole
Reagent Preparation: In a flask under an inert atmosphere, combine 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (3.0 equiv).[9]
Solvent and Catalyst: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[10]
Reaction: Heat the mixture to 80-100 °C for 1-4 hours, monitoring by LC-MS.
Workup and Purification: After cooling, perform a standard aqueous workup and purify by silica gel chromatography to isolate the 2-aryl-4-chloro-7-azaindole intermediate. This product can then be taken forward into Protocol 1 for amination at the C4 position.
Figure 3: Workflow for a sequential Suzuki/Buchwald-Hartwig coupling strategy.
Strategy 2: Direct Functionalization of the Core Scaffold
Once the 1H-pyrrolo[2,3-b]pyridin-4-amine core is synthesized, further derivatization can be achieved by targeting the exocyclic amine or the heterocyclic ring itself.
Modification of the 4-Amino Group
The 4-amino group is a versatile handle for introducing a wide array of functionalities via standard organic transformations.
Acylation: Reaction with acid chlorides or carboxylic acids (using coupling agents like T3P®, HATU, or EDCI) yields amides. This is a common method for exploring structure-activity relationships.[11]
Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) can be used to install alkyl groups.
Direct Ring Functionalization
The 7-azaindole ring system has distinct electronic properties that direct further substitution. The pyrrole ring is electron-rich and susceptible to electrophilic attack, while the pyridine ring is electron-deficient.
Regioselectivity: The C3 position of the 7-azaindole core is the most nucleophilic and is the primary site of electrophilic substitution.[12] This allows for selective halogenation or other electrophilic additions.
Protocol 3: C3-Iodination of a 7-Azaindole Derivative
Reagents: Dissolve the 1H-pyrrolo[2,3-b]pyridin-4-amine derivative (1.0 equiv) in a suitable solvent such as DMF or CH₂Cl₂.
Iodination: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at 0 °C or room temperature.
Reaction: Stir the reaction for 1-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Workup: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the crude product by silica gel chromatography. The resulting 3-iodo derivative can be used in subsequent cross-coupling reactions (e.g., Sonogashira, Suzuki) to introduce further diversity.[12]
Position
Reactivity Toward Electrophiles
Common Reactions
C3
Highest
Halogenation (NBS, NIS), Nitration
C2
Moderate
Friedel-Crafts Acylation (under harsh conditions)
C5
Low
Directed metalation, then electrophilic quench
C6
Lowest
Difficult to functionalize directly
Table 2: General regioselectivity for electrophilic substitution on the 7-azaindole ring.
Conclusion
The synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives is a dynamic field that leverages both classical and modern synthetic organic chemistry. The strategic application of palladium-catalyzed cross-coupling reactions, particularly sequential Suzuki-Miyaura and Buchwald-Hartwig aminations on halo-substituted precursors, provides the most powerful and flexible platform for generating diverse libraries of compounds for drug discovery. Furthermore, an understanding of the inherent reactivity of the azaindole core allows for targeted, direct functionalization at specific positions. The protocols and strategies outlined in this guide provide a robust foundation for researchers to design and execute efficient syntheses of these valuable molecules, accelerating the development of next-generation therapeutics.
References
Vertex AI Search Result, 2025.
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]
ACS Publications. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
PubMed. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. Available at: [Link]
ResearchGate. (2025). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available at: [Link]
RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.
Sci-Hub. (2005). A Versatile Synthesis of 7-Azaindoles. Synlett. Available at: [Link]
PubMed Central. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]
PubMed Central. (2022). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules. Available at: [Link]
Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]
ResearchGate. (2022). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]
PubMed. (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Available at: [Link]
Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available at: [Link]
Norwegian Research Information Repository. (2022). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. NORA. Available at: [Link]
ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]
ResearchGate. (2025). Different strategies for synthesis of 7-azaindoles. ResearchGate. Available at: [Link]
Beilstein Journals. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Available at: [Link]
RSC Publishing. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. Available at: [Link]
RSC Publishing. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. Available at: [Link]
ResearchGate. (2025). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. ResearchGate. Available at: [Link]
IntechOpen. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. IntechOpen. Available at: [Link]
ResearchGate. (2020). Some Bioactive compounds of 7-azaindole core structures. ResearchGate. Available at: [Link]
Technical Support Center: Troubleshooting Poor Reactivity of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine
Welcome to the technical support center for 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine (also known as 5-amino-4-fluoro-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals e...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine (also known as 5-amino-4-fluoro-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reactivity of this valuable building block. My aim is to provide not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Understanding the Molecule: The Root of Reactivity Challenges
4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine is a unique heterocyclic compound with electronic properties that can render it less reactive than simpler anilines. Several key features contribute to this:
Electron-Deficient Nature: The pyridine nitrogen and the strongly electron-withdrawing fluorine atom at the 4-position significantly reduce the electron density of the entire ring system. This, in turn, decreases the nucleophilicity of the 5-amino group, making it a weaker nucleophile in many standard reactions.
Acidity of the Pyrrole N-H: The pyrrole nitrogen (N1) possesses an acidic proton. In the presence of a base, this proton can be abstracted, creating an alternative nucleophilic site that can compete with the desired reaction at the 5-amino group or coordinate to and inhibit the catalyst.
Steric Hindrance: The fluorine atom ortho to the amino group can introduce some steric hindrance, potentially impeding the approach of bulky reagents or catalysts.
The following troubleshooting guide addresses common issues encountered during reactions with this substrate, categorized by reaction type.
Troubleshooting Workflow
Caption: A general troubleshooting workflow for reactions involving 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.
FAQs and Troubleshooting Guides
Section 1: General Issues
Q1: My reaction is not proceeding at all, or I am observing a complex mixture of products. Where should I start?
A1: Before troubleshooting the reaction chemistry, it is crucial to confirm the purity of your 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine starting material. This compound can be sensitive to light and air, so improper storage may lead to degradation. Verify the identity and purity by ¹H NMR and LC-MS. If impurities are detected, repurification by column chromatography or recrystallization is recommended.
Additionally, consider the possibility of self-dimerization or reaction with atmospheric CO₂ if the material has been handled in air for extended periods, especially in the presence of base.
Section 2: Amide Bond Formation
Q2: I am attempting to form an amide bond with a carboxylic acid using standard coupling reagents like DCC or EDC/HOBt, but the reaction is very slow or gives a low yield. Why is this happening?
A2: The low nucleophilicity of the 5-amino group is the primary culprit here. Standard carbodiimide-based coupling reagents may not sufficiently activate the carboxylic acid to react with this electron-deficient amine.
Causality: The electron-withdrawing effects of the pyridine ring and the ortho-fluorine atom reduce the electron density on the nitrogen of the amino group, making it a poor nucleophile.[1]
Troubleshooting Steps:
Switch to a more potent coupling reagent: Uronium- or phosphonium-based reagents like HATU, HBTU, or PyBOP are generally more effective for coupling with weakly nucleophilic amines.[2] These reagents generate a highly activated acyl-transfer agent.
Convert the carboxylic acid to an acid chloride: This is a more traditional but highly effective method. The acid chloride is a much more reactive electrophile. Care must be taken to use a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) to neutralize the HCl generated during the reaction.
Increase the reaction temperature: Gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation energy barrier. Monitor for potential side reactions or decomposition at elevated temperatures.
Q3: I am trying to perform a Buchwald-Hartwig amination with an aryl halide, but I am getting a low yield and recovering my starting material. What should I try?
A3: Buchwald-Hartwig reactions with heteroaromatic amines can be challenging. The issues often stem from catalyst inhibition or competing side reactions involving the unprotected pyrrole N-H.
Causality: The acidic pyrrole N-H can be deprotonated by the base, creating an alternative nucleophile that can react with the aryl halide or the palladium catalyst, leading to catalyst deactivation.[3][4]
Troubleshooting Steps:
Protect the pyrrole nitrogen: This is often the most critical step for successful cross-coupling. The trimethylsilylethoxymethyl (SEM) group is a common choice as it is stable to many reaction conditions and can be removed later.[3][4] The Boc group can also be effective.
Ligand and Catalyst Screening: The choice of ligand is crucial. For electron-deficient amines, bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step.
Recommended Ligands: XPhos, RuPhos, and SPhos are excellent starting points.
Recommended Precatalysts: Use preformed Pd(0) sources or precatalysts like XPhos Pd G2 or RuPhos Pd G2, which are designed for challenging couplings.[5]
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Cesium carbonate (Cs₂CO₃) can also be effective, particularly for electron-deficient substrates.[6]
Q4: In my Suzuki-Miyaura coupling reaction, I observe significant amounts of homocoupling of the boronic acid and protodeboronation. How can I improve the desired cross-coupling?
A4: These side reactions are common in Suzuki-Miyaura couplings, especially with challenging substrates. They often indicate a slow transmetalation or reductive elimination step, allowing for competing pathways to dominate.
Causality: The electron-deficient nature of the 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine can make the oxidative addition of the corresponding halide (if used as the electrophile) or the reductive elimination from the Pd(II) intermediate sluggish.
Troubleshooting Steps:
Optimize the Catalyst System: For couplings involving electron-deficient heteroaromatics, catalysts that promote rapid oxidative addition and reductive elimination are necessary.
Recommended Catalysts: Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand like DPPF, or Buchwald-type ligands and precatalysts can be effective.[6][7]
Choice of Base and Solvent: A strong base is often needed to facilitate the transmetalation step. A combination of K₂CO₃ or Cs₂CO₃ in a solvent mixture like DME/water or dioxane/water is a good starting point.[8] Ensure the boronic acid is not degrading under the basic conditions.
Protect the Pyrrole N-H: As with the Buchwald-Hartwig reaction, protecting the pyrrole nitrogen can prevent catalyst inhibition and improve yields.[3][4]
Suspend 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine (1.0 eq) in anhydrous THF or DMF.
Cool the mixture to 0 °C under an inert atmosphere (N₂ or Ar).
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Cool the reaction back to 0 °C and add (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl, 1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Summary of Key Troubleshooting Strategies
Issue
Potential Cause
Recommended Solution
No Reaction
Poor starting material quality
Verify purity by NMR and LC-MS.
Low Yield in Amide Coupling
Low nucleophilicity of the amine
Use a stronger coupling reagent (e.g., HATU) or convert the acid to an acid chloride.
Failed Buchwald-Hartwig Amination
Unprotected pyrrole N-H, suboptimal catalyst
Protect the pyrrole N-H (e.g., with SEM-Cl). Screen bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).
Side Reactions in Suzuki Coupling
Slow catalytic turnover
Use a catalyst system suitable for electron-deficient substrates (e.g., Pd(dppf)Cl₂). Protect the pyrrole N-H.
References
Madsen, C., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5158. Available at: [Link]
Zhang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115573. Available at: [Link]
Negrete, C. A. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
Burin, A., et al. (2000). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 100(5), 1693-1718. Available at: [Link]
Bosch, M. E., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1549-1554. Available at: [Link]
Madsen, C., et al. (2020). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. Available at: [Link]
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]
Li, J., et al. (2018). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Synthetic Communications, 48(13), 1636-1644. Available at: [Link]
Hylsová, M., et al. (2021). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. ChemPhysChem, 22(14), 1435-1444. Available at: [Link]
PubChem. (n.d.). 1H-pyrrolo(2,3-b)pyridin-5-amine. Available at: [Link]
Watson, D. A., et al. (2018). Cross-Coupling of Heteroatomic Electrophiles. ACS Catalysis, 8(11), 10187-10212. Available at: [Link]
Quora. (2018). How does the ortho effect affect the basicity of aniline? Available at: [Link]
Madsen, C., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. ResearchGate. Available at: [Link]
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Madsen, C., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Available at: [Link]
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Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: [Link]
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The Ascendancy of 7-Azaindole Derivatives: A Comparative Guide to Their Biological Activity Against Established Drugs
In the landscape of modern medicinal chemistry, the relentless pursuit of novel scaffolds that can unlock superior therapeutic profiles is paramount. Among these, the 7-azaindole core has emerged as a "privileged" struct...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern medicinal chemistry, the relentless pursuit of novel scaffolds that can unlock superior therapeutic profiles is paramount. Among these, the 7-azaindole core has emerged as a "privileged" structure, a versatile framework upon which a new generation of potent and selective therapeutics is being built. This guide provides an in-depth, objective comparison of the biological activity of prominent 7-azaindole derivatives against established drugs in key therapeutic areas. We will delve into the experimental data that underpins their performance, elucidate the signaling pathways they modulate, and provide detailed protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting class of compounds.
The 7-Azaindole Scaffold: A Gateway to Enhanced Potency and Selectivity
The 7-azaindole moiety, a bioisostere of indole, offers unique physicochemical properties that medicinal chemists have adeptly exploited. The nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor, enhancing interactions with biological targets, particularly the hinge region of kinases. This has propelled the development of numerous kinase inhibitors with remarkable efficacy. Beyond oncology, the 7-azaindole scaffold has demonstrated significant potential in targeting a diverse array of proteins implicated in various pathologies.
This guide will focus on three exemplary 7-azaindole derivatives that have made a significant clinical impact or are in late-stage development, comparing them directly with established therapies:
Vemurafenib (Zelboraf®): A potent inhibitor of the BRAF serine-threonine kinase, pivotal in the treatment of BRAF V600E-mutated melanoma.
Venetoclax (Venclexta®): A first-in-class B-cell lymphoma 2 (Bcl-2) selective inhibitor, revolutionizing the treatment of certain hematological malignancies.
Ceralasertib (AZD6738): A leading clinical candidate targeting the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response.
I. BRAF Inhibition in Melanoma: Vemurafenib vs. Other BRAF Inhibitors
The discovery of activating mutations in the BRAF gene, particularly the V600E mutation, in a significant subset of melanomas spurred the development of targeted therapies. Vemurafenib, a 7-azaindole derivative, was a trailblazer in this area.
Comparative Biological Activity
The efficacy of BRAF inhibitors is often assessed by their ability to inhibit the kinase activity of BRAF V600E and suppress the growth of BRAF-mutant cancer cells.
Analysis: The data clearly indicates that while vemurafenib is a potent inhibitor of BRAF V600E, subsequent generations of BRAF inhibitors like dabrafenib and encorafenib exhibit even greater potency in enzymatic assays.[3] Encorafenib, in particular, demonstrates superior activity in cell-based assays.[3] Clinical trials have also shown that combinations of dabrafenib and a MEK inhibitor (trametinib) can offer improved overall survival compared to vemurafenib monotherapy.[4] However, it is crucial to consider that factors beyond simple IC50 values, such as pharmacokinetics and off-target effects, contribute to the overall clinical profile of a drug.
The MAPK Signaling Pathway
Vemurafenib and other BRAF inhibitors target the mitogen-activated protein kinase (MAPK) signaling pathway, which is constitutively activated in BRAF-mutant melanomas, leading to uncontrolled cell proliferation and survival.
Caption: The MAPK signaling pathway targeted by Vemurafenib.
Experimental Protocol: BRAF Kinase Activity Assay
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against BRAF kinase.
Materials:
Recombinant human BRAF V600E enzyme
MEK1 (kinase-dead) as a substrate
ATP (Adenosine triphosphate)
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
Test compounds (e.g., Vemurafenib) dissolved in DMSO
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
96-well or 384-well white assay plates
Plate reader capable of luminescence detection
Procedure:
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
Enzyme and Substrate Preparation: Dilute the BRAF V600E enzyme and MEK1 substrate in assay buffer to the desired concentrations.
Reaction Setup:
a. To each well of the assay plate, add the test compound solution.
b. Add the BRAF V600E enzyme solution to each well.
c. Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.
Initiate Kinase Reaction: Add the ATP and MEK1 substrate solution to each well to start the kinase reaction.
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent that terminates the kinase reaction and depletes the remaining ATP, followed by the addition of a kinase detection reagent that converts ADP to ATP and measures the newly synthesized ATP via a luciferase reaction.
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a four-parameter logistic curve.
II. Targeting Apoptosis: Venetoclax vs. Other Bcl-2 Family Inhibitors
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis, and its overexpression is a hallmark of many hematological malignancies. Venetoclax, a 7-azaindole derivative, is a highly selective inhibitor of Bcl-2, offering a targeted approach to induce cancer cell death.
Comparative Biological Activity
The key differentiator for Bcl-2 inhibitors is their selectivity for Bcl-2 over other anti-apoptotic Bcl-2 family members like Bcl-xL and Mcl-1. Inhibition of Bcl-xL is associated with on-target toxicity, specifically thrombocytopenia.
Analysis: Venetoclax exhibits exceptional potency and selectivity for Bcl-2.[5] This high selectivity is a direct result of its 7-azaindole scaffold, which allows for optimal interactions within the BH3-binding groove of Bcl-2. In contrast, the earlier-generation inhibitor navitoclax also potently inhibits Bcl-xL, leading to dose-limiting thrombocytopenia.[6][7] The superior safety profile of venetoclax has been a critical factor in its clinical success.
The Intrinsic Apoptosis Pathway
Venetoclax restores the normal process of apoptosis by inhibiting Bcl-2, which otherwise sequesters pro-apoptotic proteins like BIM, preventing them from activating the executioner proteins BAX and BAK.
Caption: The intrinsic apoptosis pathway modulated by Venetoclax.
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the binding affinity of a compound to Bcl-2.
Materials:
Recombinant human Bcl-2 protein
Biotinylated BH3 peptide (e.g., from BIM)
Streptavidin-HRP (Horseradish Peroxidase)
ELISA plates pre-coated with an anti-Bcl-2 antibody
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
Test compounds (e.g., Venetoclax) dissolved in DMSO
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
Stop solution (e.g., 2N H2SO4)
Plate reader capable of absorbance measurement at 450 nm
Procedure:
Plate Coating: Coat the wells of an ELISA plate with an anti-Bcl-2 antibody overnight at 4°C. Wash the plate with assay buffer.
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature. Wash the plate.
Binding Reaction:
a. Add the recombinant Bcl-2 protein to each well and incubate for 1-2 hours at room temperature to allow it to bind to the capture antibody. Wash the plate.
b. Prepare a mixture of the biotinylated BH3 peptide and serial dilutions of the test compound in assay buffer.
c. Add this mixture to the wells containing the captured Bcl-2 protein. Incubate for 1-2 hours at room temperature to allow for competitive binding.
Detection:
a. Wash the plate to remove unbound reagents.
b. Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature. The Streptavidin-HRP will bind to the biotinylated BH3 peptide that is bound to Bcl-2.
c. Wash the plate thoroughly.
Signal Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.
Stopping the Reaction: Add the stop solution to each well to stop the reaction. The color will change to yellow.
Data Analysis: Measure the absorbance at 450 nm using a plate reader. The signal intensity is inversely proportional to the binding affinity of the test compound. Calculate the percent inhibition and determine the IC50 value.
III. DNA Damage Response Modulation: Ceralasertib vs. Other ATR Inhibitors
The DNA damage response (DDR) is a critical network of pathways that cells use to repair damaged DNA. Cancer cells often have defects in their DDR, making them more reliant on remaining pathways for survival. ATR is a key kinase in the DDR that is activated by single-strand DNA breaks and replication stress. Ceralasertib (AZD6738) is a potent and selective 7-azaindole-based ATR inhibitor.
Comparative Biological Activity
The potency of ATR inhibitors is evaluated by their ability to inhibit the kinase activity of ATR and to sensitize cancer cells to DNA-damaging agents.
Analysis: Ceralasertib is a highly potent ATR inhibitor with an IC50 in the low nanomolar range.[9] While direct head-to-head IC50 comparisons with other clinical-stage ATR inhibitors like berzosertib and BAY1895344 are not always available from single studies, all are considered potent inhibitors.[10][12] Preclinical studies have suggested that BAY1895344 may have superior pharmacokinetic properties leading to better in vivo efficacy in some models, despite potentially lower in vitro potency compared to ceralasertib.[12] The clinical development of these compounds in combination with DNA-damaging agents is ongoing and will ultimately determine their comparative efficacy and safety.
The ATR-Mediated DNA Damage Response Pathway
Ceralasertib inhibits ATR, preventing the phosphorylation of its downstream targets, such as CHK1. This abrogates cell cycle checkpoints and DNA repair, leading to the accumulation of DNA damage and cell death, particularly in cancer cells with underlying DDR defects.
Caption: The ATR-mediated DNA damage response pathway inhibited by Ceralasertib.
This protocol provides a framework for an in vitro assay to measure the inhibition of ATR kinase activity.
Materials:
Recombinant human ATR/ATRIP complex
TOPBP1 (Topoisomerase II binding protein 1) as an activator
CHK1 (kinase-dead) as a substrate
ATP (Adenosine triphosphate)
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
Test compounds (e.g., Ceralasertib) dissolved in DMSO
ADP-Glo™ Kinase Assay kit (Promega) or similar
96-well or 384-well white assay plates
Plate reader capable of luminescence detection
Procedure:
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.
Enzyme Activation and Substrate Preparation:
a. Pre-incubate the ATR/ATRIP enzyme complex with the TOPBP1 activator in assay buffer on ice to allow for complex formation and activation.
b. Prepare the CHK1 substrate solution in assay buffer.
Reaction Setup:
a. Add the test compound solution to the wells of the assay plate.
b. Add the activated ATR/ATRIP/TOPBP1 complex to the wells.
c. Pre-incubate for 10-15 minutes at room temperature.
Initiate Kinase Reaction: Add a mixture of ATP and CHK1 substrate to each well.
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
ADP Detection: Stop the reaction and measure the ADP produced using the ADP-Glo™ assay as described in the BRAF kinase assay protocol.
Data Analysis: Determine the luminescence signal and calculate the percent inhibition and IC50 values for each test compound.
Conclusion
The 7-azaindole scaffold has unequivocally established itself as a cornerstone of modern drug discovery, yielding compounds with superior potency, selectivity, and clinical utility. The examples of vemurafenib, venetoclax, and ceralasertib highlighted in this guide demonstrate the broad applicability of this versatile core in targeting diverse and critical disease pathways. While direct head-to-head comparisons of in vitro data should be interpreted with caution due to variations in experimental conditions, the collective evidence strongly supports the advantages offered by 7-azaindole derivatives over many established drugs. As our understanding of disease biology deepens, the continued exploration and derivatization of the 7-azaindole scaffold promise to deliver the next generation of innovative and life-saving medicines.
References
Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. Cancers (Basel). [Link]
Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. Cancers (Basel). [Link]
A Review on the Comparison of Vemurafenib and Dabrafenib in the treatment of Melanoma caused by Mutation of Braf. Research Journal of Pharmacy and Technology. [Link]
IC 50 values of BRAF V600E mutated melanoma cells after exposure to... ResearchGate. [Link]
Comparison of IC50 values for (A) CI-1040 vs. vemurafenib and (B)... ResearchGate. [Link]
Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research. [Link]
Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation. Journal of Clinical Investigation. [Link]
ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib. Molecular Cancer Therapeutics. [Link]
Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma. Clinical Cancer Research. [Link]
High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition. Oncotarget. [Link]
BET inhibitors synergize with venetoclax to induce apoptosis in MYC-driven lymphomas with high BCL-2 expression. Blood. [Link]
Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. Scientific Reports. [Link]
Progress towards a clinically-successful ATR inhibitor for cancer therapy. Pharmacology & Therapeutics. [Link]
Bcl-2, Bcl-x(L), and Bcl-w are not equivalent targets of ABT-737 and navitoclax (ABT-263) in lymphoid and leukemic cells. Blood. [Link]
Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. Cancer Research. [Link]
Venetoclax, a BCL-2 Inhibitor, Enhances the Efficacy of Chemotherapeutic Agents in Wild-Type ABCG2-Overexpression-Mediated MDR Cancer Cells. Molecules. [Link]
Discovery of ATR kinase inhibitor berzosertib (VX-970, M6620): Clinical candidate for cancer therapy. Pharmacology & Therapeutics. [Link]
The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism. Blood. [Link]
Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study. Clinical Cancer Research. [Link]
Molecules in VR: Venetoclax, The First Approved BCL-2 Antagonist for Chronic Lymphocytic Leukemia. YouTube. [Link]
Discovery of ATR kinase inhibitor berzosertib (VX-970, M6620): Clinical candidate for cancer therapy. Pharmacology & Therapeutics. [Link]
Bridging the Translational Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation for 7-Azaindole Kinase Inhibitors
In the landscape of modern drug discovery, the 7-azaindole scaffold has emerged as a "privileged structure," particularly in the design of potent kinase inhibitors.[1][2] Its unique ability to mimic the adenine fragment...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the 7-azaindole scaffold has emerged as a "privileged structure," particularly in the design of potent kinase inhibitors.[1][2] Its unique ability to mimic the adenine fragment of ATP allows it to form critical hydrogen bonds within the kinase hinge region, a foundational interaction for many successful therapeutics, including the FDA-approved BRAF inhibitor, vemurafenib.[1][2] However, the journey from a promising in vitro IC50 value to a clinically effective drug is fraught with challenges. The predictive power of early-stage assays is a critical determinant of success, making the robust cross-validation of in vitro and in vivo results an indispensable part of the development pipeline for novel 7-azaindole compounds.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of correlating in vitro activity with in vivo performance for this important class of molecules. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a logical workflow for establishing a meaningful in vitro-in vivo correlation (IVIVC).
The Foundational Step: Characterizing In Vitro Potency and Selectivity
The initial characterization of a 7-azaindole compound begins with a suite of in vitro assays designed to quantify its intrinsic activity against the target kinase and assess its broader selectivity profile. A thorough understanding of a compound's behavior at the molecular and cellular level is paramount before committing to resource-intensive in vivo studies.
Biochemical Assays: Quantifying Target Inhibition
Biochemical assays are the first-line assessment of a compound's direct inhibitory effect on a purified kinase. These assays are crucial for determining the intrinsic potency (often expressed as IC50) and for understanding the mechanism of inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: BRAF V600E)
This protocol outlines a common method for determining the IC50 of a 7-azaindole compound against a purified kinase.
Reagent Preparation:
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Dilute the purified active kinase (e.g., recombinant BRAF V600E) to the desired concentration in kinase buffer.
Prepare the substrate (e.g., a synthetic peptide) and ATP at concentrations appropriate for the kinase.
Serially dilute the 7-azaindole test compound in DMSO.
Assay Procedure:
Add the kinase and test compound to a 96- or 384-well plate and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
Initiate the kinase reaction by adding the ATP/substrate mixture.
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
Stop the reaction by adding a stop solution (e.g., EDTA).
Detection and Data Analysis:
Quantify kinase activity using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining or a fluorescence-based assay that detects the phosphorylated substrate.
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality and Self-Validation: The choice of ATP concentration in this assay is critical. Running the assay at the Km for ATP provides a standardized measure of potency, while performing it at physiological ATP concentrations (millimolar range) can give a more biologically relevant indication of how the compound will perform in a cellular environment where it must compete with high levels of the endogenous substrate.[3] Including a known reference inhibitor in the assay serves as a positive control and validates the assay's performance.
Cellular Assays: Assessing Activity in a Biological Context
While biochemical assays are essential for determining on-target potency, they do not recapitulate the complexities of a living cell. Cellular assays are the next critical step to confirm that a compound can penetrate the cell membrane, engage its target in the crowded intracellular environment, and exert a biological effect.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a widely used colorimetric method to measure cell viability and proliferation.[4][5][6]
Cell Plating:
Seed cancer cells harboring the target kinase mutation (e.g., A375 melanoma cells with BRAF V600E) into 96-well plates at a predetermined optimal density.
Allow the cells to adhere and resume logarithmic growth by incubating overnight.[4]
Compound Treatment:
Treat the cells with a serial dilution of the 7-azaindole compound. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
MTT/MTS Addition and Incubation:
Add the MTT or MTS reagent to each well and incubate for 2-4 hours.[4] Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.
Solubilization and Absorbance Reading:
If using MTT, add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.[5]
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.[4]
Data Analysis:
Calculate the percentage of cell growth inhibition relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
Causality and Self-Validation: A significant drop-off in potency between the biochemical and cellular assays can indicate poor cell permeability, efflux by transporters, or rapid metabolism of the compound. Comparing the GI50 values across cell lines with and without the target kinase mutation can provide evidence of on-target activity. For instance, a 7-azaindole BRAF inhibitor should be significantly more potent in BRAF V600E mutant melanoma cells than in wild-type BRAF cells.[7]
Advancing to In Vivo Models: The Litmus Test for Therapeutic Potential
Promising in vitro data is a prerequisite, but not a guarantee, of in vivo efficacy. Animal models are indispensable for evaluating a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its anti-tumor activity in a complex biological system.
Pharmacokinetic (PK) Studies: What the Body Does to the Drug
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.[8] For 7-azaindole compounds, it is crucial to assess properties like oral bioavailability, plasma half-life, and exposure in the target tissue.
Experimental Protocol: Mouse Pharmacokinetic Study
Compound Formulation and Administration:
Formulate the 7-azaindole compound in a suitable vehicle for the intended route of administration (e.g., oral gavage or intravenous injection).
Administer a single dose of the compound to a cohort of mice.
Sample Collection:
Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
Process the blood to separate plasma.
Bioanalysis:
Extract the compound from the plasma samples.
Quantify the concentration of the compound at each time point using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis:
Plot the plasma concentration versus time.
Use pharmacokinetic modeling software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Causality and Self-Validation: Poor oral bioavailability may necessitate formulation optimization or a switch to intravenous administration. A short half-life might require more frequent dosing to maintain therapeutic concentrations.[9] Comparing the PK profiles of different 7-azaindole analogs can guide the selection of candidates with the most favorable ADME properties for further development.[10]
In Vivo Efficacy Studies: What the Drug Does to the Body
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone for evaluating the anti-cancer efficacy of novel compounds.[8]
Experimental Protocol: Human Tumor Xenograft Model
Tumor Implantation:
Implant human cancer cells (e.g., A375 melanoma cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
Treatment:
Randomize the mice into treatment and control groups.
Administer the 7-azaindole compound at one or more dose levels and on a specific schedule (e.g., once daily oral gavage). The control group receives the vehicle.
Monitoring:
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
Monitor the animals for any signs of toxicity.
Endpoint and Analysis:
Continue treatment for a predefined period or until the tumors in the control group reach a specified size.
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting to assess target inhibition).
Causality and Self-Validation: A statistically significant TGI provides strong evidence of in vivo anti-tumor activity.[9] The dose-response relationship observed in the xenograft study is a critical piece of data. The lack of efficacy in vivo despite potent in vitro activity could be due to poor pharmacokinetics, leading to insufficient drug exposure at the tumor site.
The Crux of the Matter: Establishing an In Vitro-In Vivo Correlation (IVIVC)
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (e.g., IC50 or dissolution rate) and an in vivo response (e.g., plasma concentration or tumor growth inhibition).[11][12] Establishing a strong IVIVC is a key goal in drug development as it can reduce the need for extensive in vivo studies and aid in setting meaningful quality control specifications.[12]
The IVIVC Workflow
The following diagram illustrates a logical workflow for establishing an IVIVC for 7-azaindole kinase inhibitors.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-Pyrrolo[2,3-b]pyridin-4-amine Acetate
This guide provides an essential framework for the safe handling of 1H-Pyrrolo[2,3-b]pyridin-4-amine acetate, a heterocyclic amine compound frequently utilized in drug discovery and development. As researchers and scient...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an essential framework for the safe handling of 1H-Pyrrolo[2,3-b]pyridin-4-amine acetate, a heterocyclic amine compound frequently utilized in drug discovery and development. As researchers and scientists, our primary responsibility extends beyond achieving experimental outcomes to ensuring a culture of uncompromising safety. This document is structured to provide not just a list of equipment, but a procedural and logical basis for its use, empowering you to work with confidence and security. The protocols herein are designed as a self-validating system, grounded in established safety principles to mitigate the specific risks associated with this compound class.
Hazard Assessment: Understanding the "Why" Behind the "What"
To select appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of the material. While specific toxicological data for the acetate salt may be limited, the known hazards of the parent 1H-Pyrrolo[2,3-b]pyridine core and its derivatives provide a strong basis for a conservative and protective approach.[1] The primary risks are associated with inadvertent exposure through inhalation, skin contact, or eye contact.
The compound class is generally associated with the following hazard classifications:
Acute Oral Toxicity : Harmful if swallowed.[1][2][3][4]
Skin Irritation : Causes skin irritation upon direct contact.[1][2][3][5]
Serious Eye Damage/Irritation : Can cause serious and potentially damaging eye irritation.[1][2][3][5]
Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3][5]
Our PPE strategy is therefore built around creating a complete barrier against these entry routes into the body.
Hazard Category
GHS Classification
Potential Effect
Primary PPE Mitigation
Oral Toxicity
Category 4
Harmful if ingested
Procedural (No eating/drinking in lab), Hand Protection (Gloves)
Effective protection is not about a single piece of equipment, but an integrated system of engineering controls and personal gear.
Engineering Controls: Your First and Best Line of Defense
Before any personal equipment is worn, the work environment must be optimized for safety.
Chemical Fume Hood: All weighing, reconstitution, and aliquoting of 1H-Pyrrolo[2,3-b]pyridin-4-amine acetate as a solid or concentrated solution must be performed inside a certified chemical fume hood.[6] This is the most critical step in preventing the generation of airborne particulates and vapors, thereby protecting your respiratory system.[4][7]
Ventilation: Ensure the laboratory has adequate general ventilation.[7][8]
Mandatory PPE Ensemble
This ensemble represents the minimum required PPE for handling the compound.
Eye and Face Protection:
Requirement: Tightly-fitting, indirectly vented chemical splash goggles conforming to NIOSH or EN 166 standards.[8][9]
Additional Requirement: A full-face shield must be worn over the goggles whenever there is a risk of splash, such as during bulk solution preparation or transfers.[5][10]
Rationale: Goggles protect against dust particles and small splashes, while the face shield provides a secondary, broader barrier for the entire face. Standard safety glasses are insufficient as they do not provide an adequate seal against fine dust or splashes.
Hand Protection:
Requirement: Double-gloving with powder-free nitrile gloves.[11] The outer glove should have an extended cuff that covers the sleeve of the lab gown.
Rationale: Double-gloving provides redundancy. If the outer glove is compromised or contaminated, the inner glove maintains a protective barrier. Nitrile offers good chemical resistance for this class of compounds. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[11]
Body Protection:
Requirement: A disposable, solid-front laboratory gown with long sleeves and tight-fitting knit cuffs.[11] This is worn over standard laboratory clothing.
Rationale: Standard cotton lab coats are permeable and can absorb chemical spills, holding them against the skin.[11] A non-permeable, disposable gown provides a superior barrier to powders and liquids and can be promptly removed and disposed of in case of a significant spill.[12][13]
Respiratory Protection:
Requirement: While the fume hood is the primary control, a NIOSH-approved N95 respirator is required when handling the powder outside of a fume hood (a practice that should be avoided) or if there is a potential for aerosol generation that cannot be fully contained.[14]
Rationale: An N95 respirator effectively filters fine dust particles, which are the primary inhalation risk when handling the solid compound. Note that proper fit-testing is mandatory for respirator use.[14]
Procedural Workflows: Ensuring Safe Application
The sequence of donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination.
Step-by-Step PPE Donning Procedure
Gown: Put on the disposable gown, ensuring complete coverage. Fasten securely.
Inner Gloves: Don the first pair of nitrile gloves.
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.
Respirator (if required): Put on the N95 respirator, ensuring a proper seal around the nose and mouth.
Goggles: Put on the chemical splash goggles.
Face Shield: Put on the face shield.
Step-by-Step PPE Doffing Procedure
This process is designed to contain contaminants. Perform these steps just inside the laboratory door before exiting.
Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside-out. Dispose of them in the designated hazardous waste container.
Face Shield & Goggles: Remove the face shield and goggles from the back to the front. Place them in a designated area for decontamination.
Gown: Remove the gown by unfastening it and rolling it down from the shoulders, ensuring the contaminated front is folded inward. Dispose of it in the hazardous waste container.
Inner Gloves: Remove the final pair of gloves using the same inside-out technique. Dispose of them.
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[2][12]
Diagram: PPE Donning and Doffing Workflow
A flowchart for responding to a solid chemical spill in the laboratory.
Waste Disposal
Chemical Waste: All unused or waste 1H-Pyrrolo[2,3-b]pyridin-4-amine acetate must be collected in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated Materials: All disposable PPE (gloves, gowns), absorbent pads, and other materials that have come into contact with the chemical must be disposed of in a solid hazardous waste stream. [3]Do not place these items in the regular trash.
Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. The material can typically be disposed of by a licensed chemical destruction facility or through controlled incineration. [9]Never discharge chemical waste into sewer systems.
[8][9]
Conclusion
The responsible use of 1H-Pyrrolo[2,3-b]pyridin-4-amine acetate in a research setting is predicated on a thorough understanding of its risks and the diligent application of safety protocols. This guide provides the necessary framework, but a true safety culture relies on the active engagement and vigilance of every scientist. By treating these procedures as an integral part of the experimental workflow, you protect yourself, your colleagues, and the integrity of your research.
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